molecular formula C16H19N3O4S B5840651 N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE

Cat. No.: B5840651
M. Wt: 349.4 g/mol
InChI Key: OOAMEXUYYIGACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core with a phenyl group substituted with a sulfamoyl group and a methyl-oxazole moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting an appropriate amine with an α-haloketone under reflux conditions.

    Sulfamoylation: The phenyl group is then sulfamoylated using sulfamoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the amidation of the cyclopentanecarboxylic acid with the sulfamoyl-substituted phenyl oxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE
  • N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPIONAMIDE

Uniqueness

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to its similar compounds. This structural difference can influence its binding affinity to molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-10-15(18-23-11)19-24(21,22)14-8-6-13(7-9-14)17-16(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAMEXUYYIGACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.